molecular formula C39H68O5 B3026112 [2-hydroxy-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] (9E,12E)-octadeca-9,12-dienoate CAS No. 372490-73-8

[2-hydroxy-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] (9E,12E)-octadeca-9,12-dienoate

Cat. No. B3026112
CAS RN: 372490-73-8
M. Wt: 617 g/mol
InChI Key: LYPGMYIQHDZFFD-WVZYQCMWSA-N
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Description

The compound “[2-hydroxy-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] (9E,12E)-octadeca-9,12-dienoate” is a chemical compound with the molecular formula C39H70O5 . It has an average mass of 618.970 Da and a monoisotopic mass of 618.522339 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the search results .

Scientific Research Applications

Synthesis and Characterization

  • Furanoid Ester Synthesis : This compound can be synthesized as a furanoid ester from unsaturated fatty esters, providing insights into fatty acid chemistry and potential applications in material science (Jie & Lam, 1977).
  • NMR Properties : The study of nuclear magnetic resonance properties of geometric isomers of conjugated linoleic acids, including this compound, offers valuable information for chemical analysis and identification (Jie, Pasha, & Alam, 1997).

Chemical Reactions and Transformations

  • Epoxidation Reactions : This compound undergoes epoxidation, which is significant in understanding the chemical behavior of unsaturated fatty esters, crucial in polymer and material science (Jie & Pasha, 1998).
  • Diels-Alder Reactions : Its involvement in Diels-Alder reactions with various compounds provides insights into synthetic pathways that could be beneficial in pharmaceutical and material chemistry (Whitfield, 1968).

Biological and Pharmacological Research

  • Organic Compounds in Plants : This compound is among various esters isolated from Portulaca oleracea L., indicating potential biological activities and pharmacological properties (Liu et al., 2022).
  • Polyphenol-Linoleates Synthesis : Research on polyphenol-linoleates derived from natural polyphenols, including this compound, might contribute to the understanding of their potential anti-tumor properties (Mustafa, Khan, Ferreira, & Khan, 2007).

Lipid Oxidation and Photooxidation

  • Lipid Peroxide-Derived Reactive Carbonyls : Investigation into the detoxification of reactive carbonyls, including compounds like this, by Arabidopsis 2-alkenal reductase, could have implications in understanding oxidative stress in plants (Mano et al., 2005).
  • Autoxidation Studies : Understanding the autoxidation processes of this compound could provide insights into the stability and degradation pathways of lipid-based materials (Sehat et al., 1998).

properties

IUPAC Name

[2-hydroxy-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] (9E,12E)-octadeca-9,12-dienoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,37,40H,3-10,15-16,21-36H2,1-2H3/b13-11+,14-12+,19-17+,20-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPGMYIQHDZFFD-WVZYQCMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCC(=O)OCC(O)COC(=O)CCCCCCC/C=C/C/C=C/CCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H68O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

617.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-hydroxy-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] (9E,12E)-octadeca-9,12-dienoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-hydroxy-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] (9E,12E)-octadeca-9,12-dienoate
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[2-hydroxy-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] (9E,12E)-octadeca-9,12-dienoate
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[2-hydroxy-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] (9E,12E)-octadeca-9,12-dienoate
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[2-hydroxy-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] (9E,12E)-octadeca-9,12-dienoate
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[2-hydroxy-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] (9E,12E)-octadeca-9,12-dienoate

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